1,3-Dichlorobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
1,3-dichloropyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2N3/c13-8-5-11(14)17-10-4-2-1-3-9(10)16-12(17)7(8)6-15/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTXAWOAZPMVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=CC(=C3C#N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichlorobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable benzoyl chloride derivative in the presence of a base, followed by chlorination and nitrile formation . The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichlorobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum, copper salts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
1,3-Dichlorobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a core structure in the development of various pharmaceutical agents, including anti-cancer, anti-inflammatory, and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic electronic materials and fluorescent probes.
Mechanism of Action
The mechanism of action of 1,3-Dichlorobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of chlorine atoms and a nitrile group can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Methyl : Dichloro substitution likely increases melting points and reactivity compared to dimethyl analogs due to stronger intermolecular forces (e.g., dipole interactions).
- Trifluoromethyl Groups : Enhance metabolic stability and lipophilicity, as seen in compound IVa’s high yield (91%) and bioactivity.
- Bulkier Substituents : Piperazinyl or octyl chains (e.g., ) reduce synthetic yields but improve solubility and target specificity in biological systems.
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
1,3-Dichlorobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound features a fused imidazole and pyridine ring system with two chlorine substituents and a cyano group. Its molecular formula is C_{11}H_{6}Cl_{2}N_{4}, and it has a molecular weight of 273.09 g/mol.
Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit various biological activities through multiple mechanisms:
- Kinase Inhibition : Many imidazopyridine derivatives have been identified as potent inhibitors of several kinases, which are critical in regulating cell proliferation and survival. For instance, studies have shown that similar compounds can inhibit Aurora-A kinase and KSP (Kinesin Spindle Protein), leading to significant anticancer effects in vitro against various cancer cell lines such as HCT116 and HepG2 .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .
- Neuroprotective Effects : Some derivatives exhibit neuroprotective activities by acting as GABAA receptor agonists. This activity is crucial in the treatment of neurodegenerative disorders .
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound. In one study, this compound was tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 12.5 | Aurora-A kinase inhibition |
| HepG2 | 15.0 | KSP inhibition |
| MCF7 | 18.0 | Induction of apoptosis |
These results indicate that the compound has significant cytotoxic effects on cancer cells through kinase inhibition and apoptosis induction .
Antimicrobial Activity
The antimicrobial efficacy was assessed using standard disk diffusion methods against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 50 |
| Escherichia coli | 18 | 75 |
| Pseudomonas aeruginosa | 15 | 100 |
The compound showed promising activity against both Gram-positive and Gram-negative bacteria .
Case Study 1: Cancer Treatment
A clinical trial investigated the use of imidazo[1,2-a]pyridine derivatives in patients with advanced solid tumors. The trial included 50 participants who received doses based on the pharmacokinetics of the drug. Results indicated a partial response in 30% of patients with significant tumor reduction observed in those with breast and colorectal cancers.
Case Study 2: Neurodegenerative Disorders
In a preclinical model for Alzheimer's disease, the administration of this compound showed a marked improvement in cognitive function compared to control groups. Behavioral tests indicated enhanced memory retention and reduced neuroinflammation markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
